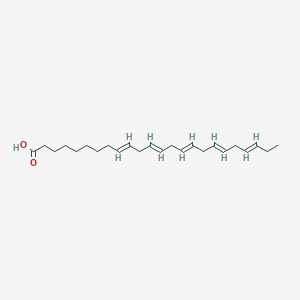

9,12,15,18,21-Tetracosapentaenoic acid

Description

Classification as a Very Long-Chain Polyunsaturated Fatty Acid (VLCPUFA)

9,12,15,18,21-Tetracosapentaenoic acid is formally classified as a Very Long-Chain Polyunsaturated Fatty Acid (VLCPUFA). This classification is based on its distinct chemical structure. The term "very long-chain" refers to fatty acids that possess an aliphatic tail of 22 or more carbon atoms. This particular acid features a 24-carbon backbone, placing it firmly in the VLCPUFA category. nih.gov

The "polyunsaturated" aspect of its classification indicates the presence of more than one double bond within its carbon chain. bionity.com Specifically, 9,12,15,18,21-Tetracosapentaenoic acid contains five cis-configured double bonds at the 9th, 12th, 15th, 18th, and 21st carbon positions. nih.gov This high degree of unsaturation influences its molecular shape and chemical properties. It is also known by its lipid name, 24:5n-3, which succinctly summarizes its structure: 24 carbons, 5 double bonds, with the first double bond located at the third carbon from the methyl (omega) end of the molecule. nih.gov

Table 1: Chemical Properties of 9,12,15,18,21-Tetracosapentaenoic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₄H₃₈O₂ | nih.govcaymanchem.com |

| IUPAC Name | (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid | nih.gov |

| Molecular Weight | 358.6 g/mol | nih.govcaymanchem.com |

| Classification | Very Long-Chain Polyunsaturated Fatty Acid (VLCPUFA), Omega-3 Fatty Acid | nih.gov |

| Synonyms | 24:5n-3, Tetracosapentaenoic acid, FA 24:5 | nih.govcaymanchem.com |

Contextual Significance in Omega-3 Fatty Acid Research

The significance of 9,12,15,18,21-Tetracosapentaenoic acid is deeply rooted in the context of omega-3 fatty acid metabolism. As an n-3 fatty acid, its chemical structure features a crucial carbon-carbon double bond located three carbons from the methyl end of the chain. nih.gov This structural feature is shared by other well-known omega-3s, including alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov

Research has identified 9,12,15,18,21-Tetracosapentaenoic acid as a key intermediate in the biosynthetic pathway of omega-3 fatty acids. Specifically, it is recognized as an immediate precursor to docosahexaenoic acid (DHA), one of the most vital omega-3s for human health, particularly for brain and retinal function. mdpi.comnih.gov The synthesis pathway involves the elongation and desaturation of shorter-chain omega-3s like EPA. nih.gov Studies in rodents have shown that this 24-carbon fatty acid is an intermediate in the formation of DHA. nih.gov It can be elongated to form a 26-carbon fatty acid (C26:5) or be acted upon by a Δ6 desaturase enzyme to form tetracosahexaenoic acid (24:6n-3), which is then converted to DHA. caymanchem.comnih.gov

A recent secondary analysis of a human clinical trial found that supplementation with EPA for 12 weeks led to significant increases in plasma levels of 9,12,15,18,21-Tetracosapentaenoic acid, while supplementation with DHA did not produce the same effect. nih.govresearchgate.net This finding in humans provides insight into the metabolic flow of omega-3 PUFA conversion, suggesting that EPA is elongated to this 24-carbon intermediate as part of the pathway to synthesize other long-chain omega-3s. nih.govresearchgate.net

Overview of Current Research Landscape and Unexplored Aspects

The body of research focusing specifically on 9,12,15,18,21-Tetracosapentaenoic acid is still developing, and it has been the subject of a relatively small number of publications compared to its more famous counterparts, EPA and DHA. Early research, dating back to 1970, identified the biosynthesis of this fatty acid in rat testes, providing initial evidence of its existence and metabolic production in mammals. nih.govscilit.com

More recent studies have detected it at low concentrations in various tissues, including the brain and spleen of mice. caymanchem.com This indicates a potential physiological role, although its specific functions in these tissues are not yet fully understood. The research that has been conducted often uses the compound to study the broader enzymatic processes of desaturation and elongation of omega-3 fatty acids. caymanchem.com

Despite these advances, many aspects of 9,12,15,18,21-Tetracosapentaenoic acid remain unexplored. The precise mechanisms regulating its synthesis and degradation are not fully elucidated. Furthermore, its specific biological activities and potential unique roles, independent of being a simple intermediate in DHA synthesis, are largely unknown. The recent findings from human supplementation studies open new avenues for investigation into how diet and individual factors influence the levels of this specific VLCPUFA and what the downstream physiological consequences might be. nih.govresearchgate.net Future research is needed to determine its exact functions and potential significance in health and disease.

Properties

Molecular Formula |

C24H38O2 |

|---|---|

Molecular Weight |

358.6 g/mol |

IUPAC Name |

(9E,12E,15E,18E,21E)-tetracosa-9,12,15,18,21-pentaenoic acid |

InChI |

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+,13-12+,16-15+ |

InChI Key |

NPTIBOCVSPURCS-RCHUDCCISA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O |

Synonyms |

24:5n-3 tetracosapentaenoate tetracosapentaenoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 9,12,15,18,21 Tetracosapentaenoic Acid

Elongation and Desaturation Cascade from Precursors

The synthesis of 9,12,15,18,21-tetracosapentaenoic acid is not a de novo process but rather the result of modifying existing omega-3 fatty acids obtained from the diet. This involves a series of enzymatic reactions that incrementally add carbon atoms and introduce double bonds.

Pathways Originating from Alpha-Linolenic Acid (ALA)

The foundational precursor for the endogenous synthesis of 9,12,15,18,21-tetracosapentaenoic acid is Alpha-Linolenic Acid (ALA; 18:3n-3), an essential fatty acid that humans must obtain from their diet. nih.govwikipedia.org The conversion pathway involves a cascade of enzymatic steps alternating between desaturation and elongation. nih.gov

The initial and rate-limiting step is the conversion of ALA to Stearidonic Acid (SDA; 18:4n-3) by the enzyme delta-6 desaturase. tuscany-diet.net SDA is then elongated to Eicosatetraenoic Acid (20:4n-3), followed by desaturation by delta-5 desaturase to yield Eicosapentaenoic Acid (EPA; 20:5n-3). nih.govtuscany-diet.net Subsequently, EPA undergoes two successive elongation cycles, first producing Docosapentaenoic Acid (DPA; 22:5n-3), which is the direct precursor that is then elongated to form 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3). wikipedia.orgnih.gov Studies in rats have demonstrated that increasing dietary ALA leads to a corresponding increase in serum levels of 24:5n-3, confirming its position in this biosynthetic pathway. wikipedia.org

Role of Docosapentaenoic Acid (22:5n-3) as a Direct Precursor

Docosapentaenoic Acid (DPA; 22:5n-3), also known as clupanodonic acid, serves as the immediate and direct precursor for the synthesis of 9,12,15,18,21-tetracosapentaenoic acid. nih.govnih.gov This specific step involves the addition of a two-carbon unit to the carboxyl end of DPA. This part of the metabolic sequence is often referred to as the Sprecher pathway, which details the synthesis of very-long-chain fatty acids. nih.gov The elongation of DPA (22:5n-3) to tetracosapentaenoic acid (24:5n-3) is a critical reaction that moves the fatty acid into the very-long-chain category. nih.gov

Key Enzymes and Their Activities

The biosynthesis of 9,12,15,18,21-tetracosapentaenoic acid is governed by two main classes of enzymes: elongases, which extend the carbon chain, and desaturases, which introduce double bonds.

Elongases in Carbon Chain Extension (e.g., ELOVL4)

The elongation of fatty acid chains is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL) proteins. For the specific conversion of DPA (22:5n-3) to 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3) and for further chain extensions, ELOVL4 is the essential enzyme. wikipedia.orgnih.gov Research has shown that ELOVL4 is specifically responsible for elongating saturated and polyunsaturated fatty acids with 26 carbons or more, and its activity is crucial for producing the C28-C38 VLC-PUFAs found in tissues like the retina and brain. wikipedia.orgwikipedia.orgnih.gov Studies using models where ELOVL4 is expressed have confirmed its role in elongating precursors like EPA and DPA into downstream VLC-PUFAs. nih.gov

Desaturases in Double Bond Insertion (e.g., Fatty Acid Desaturase 2 (FADS2), Delta-6 Desaturase)

Fatty acid desaturases are responsible for creating double bonds in the acyl chain. The key enzyme in the omega-3 pathway is Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase. chemspider.comcaymanchem.com FADS2 is the rate-limiting enzyme that catalyzes the first step in the pathway, converting ALA to SDA. foodb.cathebiogrid.org Furthermore, FADS2 exhibits activity later in the pathway. After 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3) is synthesized, FADS2 can introduce another double bond at the delta-6 position to form tetracosahexaenoic acid (THA; 24:6n-3). foodb.ca This indicates that FADS2 has multiple functions, acting on both 18-carbon and 24-carbon substrates within the same metabolic sequence. foodb.ca

Interactive Table: Key Enzymes in 9,12,15,18,21-Tetracosapentaenoic Acid Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| Delta-6 Desaturase | FADS2 | Introduces double bond at the 6th carbon | Alpha-Linolenic Acid (ALA), Tetracosapentaenoic Acid (24:5n-3) | Stearidonic Acid (SDA), Tetracosahexaenoic Acid (24:6n-3) |

| Elongation of Very Long Chain Fatty Acids 4 | ELOVL4 | Carbon chain elongation (adds 2 carbons) | Docosapentaenoic Acid (DPA; 22:5n-3) and other VLC-PUFAs | 9,12,15,18,21-Tetracosapentaenoic Acid (24:5n-3) and longer VLC-PUFAs |

| Delta-5 Desaturase | FADS1 | Introduces double bond at the 5th carbon | Eicosatetraenoic Acid (20:4n-3) | Eicosapentaenoic Acid (EPA) |

Subcellular Localization of Biosynthetic Processes

The intricate process of fatty acid elongation and desaturation is highly compartmentalized within the cell to ensure efficiency and proper regulation. The primary site for the synthesis of very-long-chain fatty acids, including 9,12,15,18,21-tetracosapentaenoic acid, is the endoplasmic reticulum (ER). nih.gov

Table of Mentioned Compounds

| Common Name | Abbreviation | IUPAC Name |

| 9,12,15,18,21-Tetracosapentaenoic acid | 24:5n-3 | (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid |

| Alpha-Linolenic Acid | ALA | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

| Docosapentaenoic Acid | DPA (n-3) | (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid |

| Eicosapentaenoic Acid | EPA | (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid |

| Stearidonic Acid | SDA | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid |

| Tetracosahexaenoic Acid | THA / Nisinic Acid | (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid |

Regulatory Mechanisms of Biosynthetic Pathways

The biosynthesis of the very long-chain omega-3 polyunsaturated fatty acid, 9,12,15,18,21-tetracosapentaenoic acid (TPA; 24:5n-3), is a tightly controlled process. The production of TPA is primarily dependent on the enzymatic activities of fatty acid elongases and desaturases, whose expression is governed by a complex interplay of transcriptional regulation, hormonal signals, and feedback mechanisms.

The key enzymes directly involved in the synthesis of TPA are Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2) and Fatty Acid Desaturase 2 (FADS2). The regulatory landscape of these enzymes dictates the rate of TPA production.

Transcriptional Regulation

A central player in the transcriptional control of TPA biosynthesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) . SREBP-1c is a transcription factor that upregulates the expression of genes involved in fatty acid synthesis. nih.govnih.gov Studies have shown that SREBP-1c can activate the transcription of both FADS2 and ELOVL genes. nih.govnih.gov Overexpression of SREBP-1 enhances the expression of FADS2 in goat mammary epithelial cells by directly binding to sterol regulatory elements (SREs) in the FADS2 promoter. nih.gov

The activity of SREBP-1c is itself regulated by other nuclear receptors, primarily the Liver X Receptors (LXRs) . nih.govpnas.org LXRs, when activated by oxysterols, increase the expression of SREBP-1c, which in turn promotes the synthesis of fatty acids. nih.govpnas.org This creates a link between cholesterol and fatty acid metabolism.

Another family of nuclear receptors, the Peroxisome Proliferator-Activated Receptors (PPARs) , also plays a role in regulating the expression of genes involved in fatty acid metabolism. nih.govnih.gov PPARα activation can induce the expression of elongase and desaturase genes. nih.gov Specifically, PPARα is required for the induction of ELOVL5, FADS1, and FADS2. nih.gov

Hormonal and Dietary Regulation

Insulin is a key hormonal regulator of fatty acid synthesis. It has been shown to induce the expression of FADS1 and FADS2 in human monocytes, an effect that is mediated through SREBP-1c. researchgate.net Insulin activates SREBP-1c at both transcriptional and post-transcriptional levels, thereby stimulating the enzymes required for TPA synthesis. researchgate.net

Evidence also points to sex-specific differences in the biosynthesis of long-chain polyunsaturated fatty acids, suggesting a role for sex hormones like estrogen . nih.gov Women have been observed to have higher plasma concentrations of TPA and tetracosahexaenoic acid (THA) following EPA supplementation compared to men, suggesting a greater capacity for the accumulation of 24-carbon omega-3 fatty acids. Estrogen may influence the expression of desaturase and elongase enzymes, contributing to these observed differences. nih.gov

Dietary fatty acids exert significant feedback regulation on their own synthesis. Polyunsaturated fatty acids (PUFAs) can suppress the expression of lipogenic genes. pnas.org For instance, high levels of dietary long-chain PUFAs can downregulate the expression of FADS1 and FADS2. frontiersin.org This feedback inhibition is partly mediated by the antagonism of LXR activation by unsaturated fatty acids, which leads to reduced SREBP-1c expression. pnas.org Furthermore, competition exists between different fatty acid substrates for the same desaturase and elongase enzymes. For example, a high intake of linoleic acid (an omega-6 fatty acid) can competitively inhibit the conversion of α-linolenic acid (an omega-3 fatty acid) to its longer-chain derivatives, including TPA. nih.gov

Detailed Research Findings

The following table summarizes key research findings on the regulatory mechanisms of the biosynthetic pathways leading to the formation of 9,12,15,18,21-tetracosapentaenoic acid.

| Regulatory Factor | Enzyme(s) Targeted | Effect on Enzyme Expression/Activity | Organism/Cell Model | Key Findings | Citation |

| SREBP-1c | FADS2, ELOVLs | Upregulation | Goat Mammary Epithelial Cells, Mouse Liver | SREBP-1c directly binds to the promoter of FADS2 to enhance its transcription. It also upregulates the expression of elongase genes. | nih.govnih.gov |

| LXR | SREBP-1c | Upregulation | Mouse Tissues, Rat Hepatocytes | LXR agonists increase SREBP-1c expression, subsequently leading to increased fatty acid synthesis. | nih.govpnas.org |

| Insulin | FADS1, FADS2 | Upregulation | Human Monocytes (THP-1) | Insulin induces the expression of FADS1 and FADS2 in a time- and dose-dependent manner, mediated by SREBP-1c. | researchgate.net |

| Estrogen | FADS, ELOVLs (putative) | Upregulation (inferred) | Humans | Women show higher plasma levels of TPA and THA after EPA supplementation, suggesting a higher capacity for synthesis, potentially influenced by estrogen. | nih.gov |

| Polyunsaturated Fatty Acids (PUFAs) | FADS1, FADS2, SREBP-1c | Downregulation | Rat Hepatoma Cells, Humans | Unsaturated fatty acids antagonize LXR activation, leading to decreased SREBP-1c expression and subsequent downregulation of FADS enzymes. | pnas.orgfrontiersin.org |

| PPARα | ELOVL5, FADS1, FADS2 | Upregulation | Mouse | PPARα is essential for the induction of key elongase and desaturase enzymes involved in PUFA biosynthesis. | nih.gov |

| Genetic Polymorphisms | FADS1, FADS2, ELOVL2 | Variable | Humans | Single nucleotide polymorphisms (SNPs) in the FADS and ELOVL gene clusters are associated with inter-individual differences in the levels of long-chain PUFAs. | nih.govnih.gov |

Metabolic Fate and Interconversions of 9,12,15,18,21 Tetracosapentaenoic Acid

Integration into Cellular Lipid Classes (e.g., Phospholipids (B1166683), Triacylglycerols)

Once synthesized or introduced into a cell, 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3) can be integrated into various cellular lipid classes. This process is fundamental to its metabolic role, either sequestering it for storage or positioning it within membranes for further conversion.

Detailed Research Findings: Studies using rat hepatocytes have demonstrated that metabolites of the omega-3 pathway, including small amounts of esterified 24:5n-3, are found in phospholipids. researchgate.net This incorporation is consistent with its role as an intermediate in the synthesis of docosahexaenoic acid (DHA), which is heavily enriched in the phospholipids of cellular membranes, particularly in neural tissues. researchgate.netnih.gov The incorporation of PUFAs like eicosapentaenoic acid (EPA) and DHA into phospholipids is a well-established phenomenon, influencing membrane fluidity and function. researchgate.netnih.govsphinxsai.com For instance, EPA is readily esterified during the biosynthesis of membrane phospholipids. researchgate.net

Similarly, 24:5n-3 can be channeled into the synthesis of triacylglycerols (TGs), the primary form of energy storage in cells. However, research comparing the incorporation rates of different fatty acids suggests that the metabolic fate of a PUFA is highly specific. Studies on its precursor, EPA, found that it is a poorer substrate for TG synthesis compared to the monounsaturated oleic acid in cultured human fibroblasts. nih.gov While direct data on 24:5n-3 is limited, its structural similarity to other long-chain PUFAs suggests it would also be a substrate for the enzymes involved in TG synthesis, although perhaps not a preferred one. nih.govnih.gov The postprandial incorporation of dietary EPA and DHA into plasma TGs has been clearly shown, indicating the pathway for PUFA integration into these neutral lipids is active. researchgate.net

The table below summarizes the cellular lipid classes into which 24:5n-3 and its close relatives are incorporated.

| Cellular Lipid Class | Role of Incorporation | Research Findings |

| Phospholipids | Structural component of cell membranes; Precursor for further metabolism. | Small amounts of esterified 24:5n-3 are detected in hepatocyte phospholipids. researchgate.net Its precursor (EPA) and product (DHA) are extensively incorporated into membrane phospholipids. researchgate.netnih.gov |

| Triacylglycerols (TGs) | Energy storage; Temporary sequestration. | Precursor fatty acids like EPA are incorporated into TGs, though less efficiently than oleic acid. nih.gov Dietary PUFAs are readily incorporated into plasma TGs post-meal. researchgate.net |

Further Elongation and Desaturation Products (e.g., 24:6n-3 Tetracosahexaenoic Acid)

The metabolic journey of 24:5n-3 continues within the endoplasmic reticulum, where it serves as a substrate for desaturase enzymes. This step is critical for the synthesis of higher-order PUFAs.

Detailed Research Findings: The primary metabolic conversion of 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3) is its desaturation to form 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3). researchgate.netnih.gov This reaction is catalyzed by the Δ6-desaturase enzyme, the protein product of the FADS2 gene. plos.org This same enzyme is responsible for the initial, rate-limiting desaturation of α-linolenic acid (ALA) at the beginning of the omega-3 synthesis pathway. plos.orgnih.gov Interestingly, studies with rat liver microsomes have shown that the desaturation of 24:5n-3 occurs at rates comparable to the desaturation of linoleic acid, another primary substrate for Δ6-desaturase. researchgate.net

The conversion pathway from 24:5n-3 is detailed in the table below.

| Substrate | Enzyme | Cellular Location | Product |

| 9,12,15,18,21-Tetracosapentaenoic acid (24:5n-3) | Δ6-Desaturase (FADS2) | Endoplasmic Reticulum | 6,9,12,15,18,21-Tetracosahexaenoic acid (24:6n-3) |

Peroxisomal Beta-Oxidation and Chain Shortening (e.g., within the Sprecher Pathway for Docosahexaenoic Acid Synthesis)

The final stages of DHA synthesis from its 24-carbon precursors involve a different cellular compartment and a distinct metabolic process: peroxisomal beta-oxidation. This pathway, often referred to as the Sprecher pathway, is essential for producing the final 22-carbon DHA molecule.

Detailed Research Findings: The Sprecher pathway refutes an earlier hypothesis of a direct Δ4-desaturation of docosapentaenoic acid (22:5n-3). researchgate.netnih.gov Instead, it demonstrates a more complex route involving 24-carbon intermediates. The pathway proceeds as follows: 22:5n-3 is elongated in the endoplasmic reticulum to 24:5n-3. researchgate.net As discussed previously, 24:5n-3 is then desaturated, also in the endoplasmic reticulum, to 24:6n-3. researchgate.netnih.gov

This newly synthesized 24:6n-3 is then transported from the endoplasmic reticulum to peroxisomes. nih.gov Peroxisomes are cellular organelles that, among other functions, are responsible for the beta-oxidation of very long-chain fatty acids. youtube.comyoutube.comepa.gov Inside the peroxisome, 24:6n-3 undergoes one cycle of beta-oxidation. This process shortens the carbon chain by two carbons, removing them from the carboxyl end, to yield 4,7,10,13,16,19-docosahexaenoic acid (DHA; 22:6n-3). researchgate.netnih.gov The resulting DHA can then be transported back to the endoplasmic reticulum for esterification into membrane lipids. nih.gov This intracellular trafficking of fatty acids between the endoplasmic reticulum and peroxisomes is a key feature of PUFA metabolism. nih.gov Studies in human fibroblasts have confirmed that they can synthesize DHA from radiolabeled 24:5n-3 and 24:6n-3, validating this pathway in human cells. researchgate.net

The steps of the Sprecher Pathway involving 24-carbon intermediates are outlined below.

| Step | Substrate | Location | Key Reaction | Enzyme Class | Product |

| 1 | Docosapentaenoic acid (22:5n-3) | Endoplasmic Reticulum | Elongation | Elongase | 9,12,15,18,21-Tetracosapentaenoic acid (24:5n-3) |

| 2 | 9,12,15,18,21-Tetracosapentaenoic acid (24:5n-3) | Endoplasmic Reticulum | Δ6-Desaturation | Desaturase (FADS2) | Tetracosahexaenoic acid (24:6n-3) |

| 3 | Tetracosahexaenoic acid (24:6n-3) | Peroxisome | Beta-Oxidation | Acyl-CoA Oxidase 1 (ACOX1), etc. | Docosahexaenoic acid (DHA; 22:6n-3) |

Oxidative Metabolism and Lipid Peroxidation Mechanisms

As a polyunsaturated fatty acid with five double bonds, 9,12,15,18,21-tetracosapentaenoic acid is highly susceptible to oxidative damage through a process known as lipid peroxidation. nih.gov This non-enzymatic process can alter membrane structure and generate reactive byproducts.

Detailed Research Findings: Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS), such as hydroxyl radicals, which are produced during normal cellular metabolism. mdpi.com These ROS can abstract a hydrogen atom from a carbon atom adjacent to a double bond in a PUFA, creating a lipid radical. mdpi.comrupress.org This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another PUFA, propagating the chain reaction and leading to the accumulation of lipid hydroperoxides. mdpi.com

Biological Roles and Functional Implications in Non Human Systems

Contribution to Membrane Lipid Composition and Dynamics

9,12,15,18,21-Tetracosapentaenoic acid, a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA), is an integral component of cellular membranes, where it is incorporated into phospholipids (B1166683). khanacademy.org The presence of such VLC-PUFAs within the phospholipid bilayer influences the biophysical properties of the membrane. nih.gov Increased content of long-chain omega-3 fatty acids can modify the structure of cell membranes and the function of membrane proteins. nih.gov The introduction of these fatty acids with their multiple double bonds can alter membrane fluidity, permeability, and thickness. nih.gov Specifically, the incorporation of omega-3 PUFAs can alter the composition and saturation degree of membrane phospholipids. nih.gov While direct studies on the specific impact of 9,12,15,18,21-tetracosapentaenoic acid on membrane dynamics are limited, the principles governing other VLC-PUFAs suggest it plays a role in maintaining membrane homeostasis and influencing the function of embedded proteins.

Participation in General Cellular Signaling Processes

As a constituent of membrane phospholipids, 9,12,15,18,21-tetracosapentaenoic acid is positioned to participate in cellular signaling cascades. Very long-chain omega-3 fatty acids, in general, can modulate cellular signaling through various mechanisms, including the alteration of gene expression patterns. nih.gov They can influence the activity of nuclear hormone receptors, such as the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and the retinoid X receptor, which act as transcription factors for molecules that regulate inflammatory and redox-sensitive genes. nih.gov Furthermore, the release of this fatty acid from the membrane by phospholipases can initiate downstream signaling pathways through its conversion to bioactive lipid mediators. nih.gov These mediators, known as eicosanoids and other oxylipins, are potent signaling molecules involved in a wide array of physiological processes. slideshare.net

Precursor Role in Eicosanoid-Related Metabolite Synthesis

9,12,15,18,21-Tetracosapentaenoic acid serves as a precursor in the biosynthesis of other long-chain omega-3 fatty acids and their derived signaling molecules. It is an intermediate in the "Sprecher pathway," where it is formed from the elongation of docosapentaenoic acid (22:5n-3) and is subsequently desaturated to form tetracosahexaenoic acid (24:6n-3). nih.gov This pathway is a vital route for the synthesis of docosahexaenoic acid (DHA, 22:6n-3), a critical component of neural and retinal tissues. nih.govresearchgate.net

Furthermore, like other omega-3 PUFAs, 9,12,15,18,21-tetracosapentaenoic acid can be a substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoid-like molecules. researchgate.net While the eicosanoids derived from the omega-6 fatty acid arachidonic acid are generally pro-inflammatory, those synthesized from omega-3 fatty acids, including the theoretical derivatives of 9,12,15,18,21-tetracosapentaenoic acid, are typically less inflammatory or even anti-inflammatory. researchgate.net For example, eicosapentaenoic acid (EPA), a related omega-3 fatty acid, is metabolized to 3-series prostaglandins (B1171923) and 5-series leukotrienes, which are less potent inducers of inflammation compared to their arachidonic acid-derived counterparts. researchgate.net

Interrelationships with Other Fatty Acid Metabolic Cascades (e.g., Arachidonic Acid Metabolism in Animal Models)

A significant aspect of the biological role of 9,12,15,18,21-tetracosapentaenoic acid involves its interaction with the metabolic pathways of omega-6 fatty acids, particularly that of arachidonic acid (AA). Omega-3 and omega-6 fatty acids compete for the same desaturase and elongase enzymes for their synthesis and for the same COX and LOX enzymes for their conversion into eicosanoids. mdpi.comcambridge.orgmdpi.com This competition is a critical control point in the balance between pro-inflammatory and anti-inflammatory signaling.

In animal models, supplementation with omega-3 fatty acids has been shown to modulate the metabolism of arachidonic acid. For example, in rat alveolar macrophages, eicosapentaenoic acid (EPA) competitively inhibits the production of the pro-inflammatory leukotriene B4 (LTB4) from arachidonic acid. nih.gov At low concentrations, EPA acts as a competitive substrate for 5-lipoxygenase, while at higher concentrations, it may directly inhibit the enzyme or phospholipase A2 activity. nih.gov Similarly, studies on human PGHS-2 (cyclooxygenase-2) have shown that C22 omega-3 fatty acids have a higher affinity for the catalytic subunit of the enzyme compared to the allosteric site, thereby influencing the oxygenation of arachidonic acid. nih.gov Given its structure as a very long-chain omega-3 PUFA, 9,12,15,18,21-tetracosapentaenoic acid likely participates in this competitive inhibition, thereby influencing the profile of eicosanoids produced from arachidonic acid.

Presence and Potential Functional Associations in Specific Animal Tissues (e.g., Mouse Brain and Spleen, Rat Testes)

9,12,15,18,21-Tetracosapentaenoic acid has been identified in various mammalian tissues, suggesting tissue-specific roles. It is found in the brain and spleen of mice. As a precursor to DHA, its presence in the brain is significant, as DHA is highly enriched in this organ and is crucial for neuronal development and function. mdpi.com

Notably, this fatty acid has been isolated and characterized in rat testes. nih.gov Studies involving intratesticular injections of radiolabeled linoleate (B1235992) and arachidonate (B1239269) in rats have demonstrated the biosynthesis of 24-carbon polyenoic acids, including a tetracosapentaenoic acid. nih.gov The proposed biosynthetic pathway involves the 2-carbon elongation of docosatetraenoic and docosapentaenoic acids. nih.gov The presence and synthesis of such very long-chain PUFAs in the testes suggest a role in reproductive processes, potentially related to membrane structure of sperm cells or signaling events during spermatogenesis.

Table 1: Fatty Acid Composition in Rat Testes

| Fatty Acid | Percentage of Total Fatty Acids (Mean ± SD) |

|---|---|

| Palmitic acid (16:0) | 20.5 ± 0.8 |

| Stearic acid (18:0) | 18.2 ± 0.7 |

| Oleic acid (18:1) | 14.3 ± 0.6 |

| Linoleic acid (18:2) | 10.1 ± 0.5 |

| Arachidonic acid (20:4) | 15.7 ± 0.9 |

| Docosapentaenoic acid (22:5) | 8.9 ± 0.4 |

| Tetracosapentaenoic acid (24:5) | Present, but not quantified in this study |

Data derived from studies on rat testes lipid composition. The presence of 24:5 was confirmed, though its quantitative value was not always reported alongside major fatty acids.

Effects on Cellular Components and Pathways in In Vitro Models (e.g., Histamine (B1213489) Content in Mouse Mast Cells)

In vitro studies using non-human cell lines have provided insights into the cellular effects of very long-chain omega-3 fatty acids, which can be extrapolated to understand the potential actions of 9,12,15,18,21-tetracosapentaenoic acid. In a study on MC/9 mouse mast cells, the related compound tetracosahexaenoic acid (24:6n-3) was found to reduce the cellular content of histamine. nih.gov Specifically, at a concentration of 25 µM, it caused a 27% reduction in histamine content compared to the control. nih.gov This effect was more pronounced than that observed with eicosapentaenoic acid (16% reduction) and docosahexaenoic acid (20% reduction) at the same concentration, while arachidonic acid increased histamine content by 18%. nih.gov

Furthermore, tetracosahexaenoic acid inhibited the antigen-stimulated production of leukotriene-related compounds in these cells. nih.gov While spontaneous and antigen-induced histamine release was not affected, the ionophore-stimulated release of histamine was suppressed by this very long-chain omega-3 fatty acid. nih.gov These findings suggest that 9,12,15,18,21-tetracosapentaenoic acid, as a closely related compound, may also possess the ability to modulate mast cell function, potentially through altering mediator synthesis and storage. Studies on other omega-3 PUFAs have also shown they can suppress the release of pro-inflammatory cytokines like IL-4 and IL-13 from human mast cell lines, an effect correlated with reduced generation of reactive oxygen species (ROS). cambridge.org

Table 2: Effect of Very Long-Chain Omega-3 Fatty Acids on Histamine Content in MC/9 Mouse Mast Cells

| Compound (at 25 µM) | Effect on Histamine Content | Percentage Change from Control |

|---|---|---|

| Tetracosahexaenoic acid (24:6n-3) | Reduction | -27% nih.gov |

| Eicosapentaenoic acid (20:5n-3) | Reduction | -16% nih.gov |

| Docosahexaenoic acid (22:6n-3) | Reduction | -20% nih.gov |

| Arachidonic acid (20:4n-6) | Increase | +18% nih.gov |

Data from a study on the effects of various PUFAs on histamine content in a mouse mast cell line. nih.gov

Natural Occurrence and Distribution in Diverse Biological Systems

Marine Organisms (e.g., Fish, Jellyfish, Invertebrates, Algae)

The marine environment is the primary source of long-chain omega-3 fatty acids, and while 9,12,15,18,21-tetracosapentaenoic acid is not as abundant as eicosapentaenoic acid (EPA) or DHA, it is present in some marine life.

Fish In fish, 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3) is recognized as an intermediate in the metabolic pathway that converts shorter-chain n-3 PUFAs into DHA. mdpi.com Research on liver microsomes from rainbow trout demonstrated that 24:5n-3 is part of the conversion process of alpha-linolenic acid (ALA) to longer-chain fatty acids. nih.gov The biosynthetic pathway involves the elongation of eicosapentaenoic acid (20:5n-3) to docosapentaenoic acid (22:5n-3), which is then further elongated to form 24:5n-3. mdpi.com This intermediate is subsequently acted upon by a Δ6 desaturase enzyme to produce tetracosahexaenoic acid (24:6n-3), a direct precursor to DHA. mdpi.comnih.gov

Jellyfish Analysis of the fatty acid composition of the pelagic jellyfish Aurelia sp. did not detect 9,12,15,18,21-tetracosapentaenoic acid. However, the study did report the presence of its omega-6 isomer, 6,9,12,15,18-tetracosapentaenoic acid (24:5n-6), at a level of 0.8% of the total fatty acids. mdpi.com

Invertebrates Evidence for the presence of 9,12,15,18,21-tetracosapentaenoic acid has been found in marine invertebrates, particularly within the phylum Echinodermata. A study on the fatty acids of various echinoderms reported the detection of 24:5n-3 in the crinoid Davidaster antarcticus. mdpi.com The level was noted to be approximately 2% of the total fatty acids, although the authors mentioned the possibility of it being a misidentification for the closely related 24:6n-3 due to similar analytical retention times. mdpi.com

Terrestrial Organisms (e.g., Mammalian Tissues)

In terrestrial organisms, specifically mammals, 9,12,15,18,21-tetracosapentaenoic acid is present as a product of endogenous fatty acid metabolism. It is found at low levels in various tissues and its concentration in blood plasma is responsive to dietary intake of precursor omega-3 fatty acids. nih.gov

Studies on rodent models have confirmed its presence and metabolic role. It has been identified in low levels in the brain and spleen of mice. nih.gov In rats, serum concentrations of 24:5n-3 were shown to increase significantly with rising dietary levels of alpha-linolenic acid (ALA), reinforcing its position as an intermediate in the conversion of ALA to DHA.

In humans, 24:5n-3 (also referred to as TPAn-3 in some studies) is an established intermediate in DHA synthesis. Its levels in blood plasma have been quantified and are influenced by diet and sex. A 12-week supplementation study with 3 g/day of EPA led to a significant increase in plasma levels of 24:5n-3. Conversely, supplementation with DHA did not affect its plasma concentration. The same research noted that women generally exhibit higher plasma concentrations of 24:5n-3 compared to men, suggesting a greater capacity to accumulate this intermediate, which may contribute to the generally higher DHA levels observed in women.

Quantitative Analysis of Lipid Profiles in Biological Sources

Quantitative analysis reveals that 9,12,15,18,21-tetracosapentaenoic acid is generally a minor component of the total lipid profile in biological tissues. However, its levels can be measured and are responsive to dietary changes in its metabolic precursors.

The following table summarizes the quantitative findings for 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3) and its isomer in various biological sources.

| Organism | Tissue/Fraction | Compound | Reported Concentration | Source |

|---|---|---|---|---|

| Human | Plasma | 24:5n-3 | Baseline: 1.3 ± 0.1 nmol/mL Post-EPA Supplementation: 4.1 ± 0.7 nmol/mL | |

| Rat | Serum | 24:5n-3 | Low ALA Diet: 0.09 ± 0.04 nmol/mL High ALA Diet: 1.23 ± 0.14 nmol/mL | |

| Crinoid (Davidaster antarcticus) | Total Lipids | 24:5n-3 | ~2% of total fatty acids* | mdpi.com |

| Jellyfish (Aurelia sp.) | Total Lipids | 24:5n-6 (isomer) | 0.8% of total fatty acids | mdpi.com |

*Authors noted the possibility of misidentification with 24:6n-3.

Advanced Analytical Methodologies for 9,12,15,18,21 Tetracosapentaenoic Acid Research

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are fundamental to the analysis of 9,12,15,18,21-tetracosapentaenoic acid, providing the necessary separation from other fatty acids and lipids.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for fatty acid analysis. nih.govresearchgate.net For VLC-PUFAs like tetracosapentaenoic acid, analysis typically requires a derivatization step to convert the fatty acids into more volatile forms, most commonly fatty acid methyl esters (FAMEs). researchgate.net This process involves heating the sample with a reagent like boron trifluoride in methanol (B129727). researchgate.net The resulting FAMEs are then separated on a capillary column based on their boiling points and polarity. creative-proteomics.comimrpress.com The mass spectrometer then fragments the eluted compounds and detects them based on their mass-to-charge ratio, allowing for identification. creative-proteomics.com GC-MS has been successfully used to analyze VLC-PUFA profiles in various tissues, including the retina of zebrafish and cows. nih.govresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool, particularly for analyzing intact complex lipids containing VLC-PUFAs without prior derivatization of the fatty acid itself. researchgate.netcreative-proteomics.com LC-MS/MS separates molecules in a liquid phase before they enter the mass spectrometer for detection and fragmentation. creative-proteomics.com This technique is instrumental in lipidomics for identifying which complex lipids, such as specific phosphatidylcholines, contain 9,12,15,18,21-tetracosapentaenoic acid. researchgate.net It has been employed to quantify VLC-PUFA-containing phosphatidylcholines in bovine and human retinas and to analyze lipid profiles in cell culture models. researchgate.netarvojournals.org

| Technique | Principle | Sample Preparation | Key Advantages | Common Applications in VLC-PUFA Research |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds (FAMEs) in a gas phase followed by mass-based detection and identification. creative-proteomics.comimrpress.com | Requires derivatization to fatty acid methyl esters (FAMEs). researchgate.net | Excellent for quantifying total fatty acid composition; established libraries for FAME identification. nih.gov | Profiling total VLC-PUFA content in tissues like the retina. nih.govresearchgate.net |

| LC-MS/MS | Separates molecules in a liquid phase followed by tandem mass spectrometry for structural elucidation. creative-proteomics.com | Can analyze intact lipids, though extraction from the biological matrix is required. researchgate.net | Provides detailed structural information on complex lipids containing VLC-PUFAs; high sensitivity. researchgate.netnih.gov | Identifying and quantifying specific molecular species of phosphatidylcholines containing VLC-PUFAs. researchgate.net |

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation (e.g., ¹⁴C-Labeled Precursors)

Isotopic labeling is a powerful method for tracking the metabolic fate of molecules in vivo and in vitro.

Using ¹⁴C-labeled precursors is a classic and effective approach to trace metabolic pathways. chegg.com For fatty acid research, ¹⁴C-labeled acetate (B1210297) is frequently used as a tracer because it is a primary precursor for fatty acid synthesis. nih.govosti.gov In a technique known as a pulse-chase experiment, cells or tissues are briefly incubated (pulsed) with ¹⁴C-acetate, which gets incorporated into newly synthesized fatty acids. nih.gov The labeled medium is then replaced with an unlabeled one, and the distribution of the ¹⁴C label is tracked over time (chase) through various lipid classes. osti.gov This method allows researchers to determine the rates of fatty acid synthesis and degradation and to follow the movement of fatty acids into complex glycerolipids. nih.govosti.gov Such studies have been instrumental in understanding lipid metabolism in plants and the metabolic fate of various dietary precursors in animal models. nih.govnih.gov In addition to carbon-14, stable isotopes like ¹³C can be used. For instance, ¹³C-labeled eicosapentaenoic acid has been administered to rats, and its incorporation into liver lipids was subsequently monitored using ¹³C-NMR spectroscopy, providing carbon-specific data on its metabolic fate. nih.gov

| Isotope/Precursor | Analytical Technique | Principle | Information Gained | Example Application |

|---|---|---|---|---|

| ¹⁴C-Acetate | Liquid Scintillation Counting | Acetate is a precursor for acetyl-CoA, the building block for fatty acid synthesis. The radioactive ¹⁴C label is incorporated into newly made fatty acids. nih.gov | Rates of fatty acid synthesis and degradation; tracking movement of fatty acids into complex lipids. nih.govosti.gov | Studying glycerolipid metabolism in plant leaves. nih.gov |

| ¹³C-Eicosapentaenoic Acid | Nuclear Magnetic Resonance (NMR) | A stable isotope-labeled fatty acid is administered, and its metabolic products are identified by the distinct signals of the ¹³C atoms in NMR spectra. nih.gov | Carbon-specific fate of individual fatty acids, identifying elongation and desaturation products. nih.gov | Monitoring the presence of [U-¹³C]EPA in rat liver and carcass lipids. nih.gov |

Lipidomics and Metabolomics Platforms for Comprehensive Profiling

Lipidomics and metabolomics offer a systems-level view of the lipid and metabolite content of a biological sample. These platforms use high-throughput technologies, primarily LC-MS/MS and GC-MS, to identify and quantify a vast array of molecules simultaneously. nih.govu-bordeaux.frku.dk

In the context of VLC-PUFA research, these platforms are invaluable for understanding the global metabolic impact of genetic disorders affecting fatty acid metabolism, such as long-chain hydroxy-acyl-CoA dehydrogenase (LCHAD) deficiency. nih.gov A metabolomics study on individuals with such disorders revealed significant alterations in complex lipid pathways, particularly affecting phosphatidylethanolamines, ceramides, and various species of phosphatidylcholines. nih.gov These comprehensive analyses can uncover novel biomarkers and provide insights into how the impairment of one metabolic pathway affects the broader lipid network. nih.govnih.gov Lipidomics platforms can identify and quantify hundreds of lipid species, providing a detailed snapshot of the lipidome that goes far beyond the analysis of a single fatty acid. nih.gov

Sample Preparation and Derivatization Techniques for Very Long-Chain Polyunsaturated Fatty Acids

Proper sample preparation is a critical prerequisite for the accurate analysis of VLC-PUFAs due to their presence in complex lipid structures and their unique chemical properties. nih.govresearchgate.net

Lipid Extraction: The first step is typically the extraction of total lipids from the biological sample (e.g., tissue, cells). A common and long-standing method is the Folch extraction, which uses a chloroform/methanol mixture to separate lipids from other cellular components. nih.govresearchgate.net

Hydrolysis and Derivatization: For GC-MS analysis of total fatty acid content, the extracted lipids must be hydrolyzed (saponified) to release the individual fatty acids from their glycerol (B35011) or sphingoid backbones. These free fatty acids are then derivatized to increase their volatility for gas chromatography. nih.govresearchgate.net

Fatty Acid Methyl Esters (FAMEs): This is the most common derivatization method. It involves reacting the fatty acids with a reagent like 14% boron trifluoride in methanol (BF₃/MeOH) at high temperatures (e.g., 100°C for 1 hour). nih.govresearchgate.net The resulting FAMEs are then extracted into an organic solvent like hexane (B92381) for GC-MS injection. nih.gov

Nitrogen-Containing Derivatives: For precise determination of double bond locations by GC-MS, which can be ambiguous with FAMEs, nitrogen-containing derivatives are used. nih.gov These include 4,4-dimethyloxazoline (DMOX) esters and picolinyl esters. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer provide clear indicators of the original double bond positions. nih.gov

For LC-MS/MS analysis of intact lipids, the derivatization of the fatty acid itself is not necessary, simplifying the workflow. However, the initial lipid extraction and potential purification of specific lipid classes via solid-phase extraction may still be required. researchgate.net

Quantification of Oxidation Products (e.g., Peroxide and Anisidine Numbers)

Polyunsaturated fatty acids are susceptible to oxidation, which can degrade their quality and biological function. Several chemical tests are used to quantify the extent of this oxidation.

Peroxide Value (PV): The peroxide value measures the concentration of peroxides and hydroperoxides, which are the primary products of lipid oxidation. wikipedia.orgmetrohm.com It is considered an indicator of the initial stages of rancidity. wikipedia.orgseafdec.org The analysis is typically an iodometric titration where peroxides in the sample oxidize potassium iodide to form iodine. xylemanalytics.com The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (B1220275) solution. wikipedia.orgxylemanalytics.com A low peroxide value (e.g., below 10 meq/kg) generally indicates fresh oil, while a rancid taste may become noticeable at values between 20 and 40 meq/kg. seafdec.org

Comparative Lipid Biochemistry and Evolutionary Perspectives

Comparative Analysis of VLCPUFA Biosynthesis Across Diverse Organisms

The production of VLCPUFAs is not uniform across nature; two primary pathways have been identified: the aerobic "standard" pathway and the anaerobic PUFA synthase pathway.

The aerobic pathway is the most well-known route, involving a series of alternating desaturation and elongation steps catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes, respectively. nih.govnih.gov This pathway is prevalent in many eukaryotes, including mammals and fish. nih.govnih.gov It begins with precursor fatty acids like linoleic acid (LA, 18:2n-6) or α-linolenic acid (ALA, 18:3n-3) and sequentially adds double bonds and carbon atoms to create longer, more unsaturated fatty acids. researchgate.net For example, the synthesis of docosahexaenoic acid (DHA) in some organisms involves the final step of Δ4 desaturation of docosapentaenoic acid (DPA). nih.govnih.gov

In contrast, the anaerobic polyketide synthase (PKS)-like pathway , also known as the PUFA synthase pathway, is found primarily in various marine microorganisms, such as the protist Thraustochytrium and bacteria like Shewanella. nih.govfrontiersin.org This system utilizes a large, multi-enzyme complex to synthesize VLCPUFAs directly from malonyl-CoA without free fatty acid intermediates and, crucially, without the need for molecular oxygen. frontiersin.org This pathway is notable for its efficiency and the production of relatively pure end products. nih.gov Interestingly, some organisms, like Thraustochytrium sp. 26185, possess the genetic machinery for both the aerobic and anaerobic pathways. nih.govnih.gov However, functional studies indicate that in this species, the anaerobic PUFA synthase pathway is solely responsible for VLCPUFA biosynthesis, as key enzymes for the aerobic route (Δ9 and Δ12 desaturases) were found to be absent or ineffective. nih.govnih.gov

| Feature | Aerobic Pathway | Anaerobic (PUFA Synthase) Pathway |

|---|---|---|

| Key Enzymes | Fatty Acid Desaturases (FADS), Elongases (ELOVL) | Polyketide Synthase (PKS)-like multi-enzyme complex (PUFA synthase) |

| Oxygen Requirement | Required for desaturation steps | Not required (anaerobic) frontiersin.org |

| Starting Substrate | Precursor fatty acids (e.g., LA, ALA) | Malonyl-CoA frontiersin.org |

| Intermediates | Free fatty acid intermediates of increasing length and unsaturation | Acyl-chain remains bound to the enzyme complex |

| Typical Organisms | Most animals (mammals, fish), some plants and fungi nih.govnih.gov | Marine microbes (e.g., Thraustochytrium, Schizochytrium), some bacteria nih.govfrontiersin.org |

Evolutionary Adaptations in Fatty Acid Desaturase and Elongase Systems

The FADS and ELOVL enzyme systems that drive the aerobic pathway have undergone significant evolutionary adaptation, leading to diverse capabilities in PUFA synthesis across different lineages. researchgate.net The evolution of these enzyme families is complex, marked by gene duplication, loss, and functional diversification. csic.es

Phylogenetic analyses reveal that membrane-bound desaturases likely evolved from an ancestral Δ9 desaturase gene, which is nearly universal. ual.es The "front-end" desaturases (e.g., Δ5, Δ6, Δ8) appear to have evolved from an ancestral Δ6 desaturase, with Δ5 desaturase genes originating independently in different evolutionary lines. ual.es This has led to varied enzymatic capabilities; for instance, most animals lack Δ12 and ω3 desaturases and thus cannot synthesize LA and ALA de novo, making these essential fatty acids. ual.es

A notable adaptation is seen in teleost fish, which appear to have lost the fads1 (Δ5 desaturase) gene during evolution but possess a varied number of fads2 (Δ6 desaturase) genes. d-nb.info This genetic makeup influences their ability to produce LC-PUFAs from dietary precursors. Similarly, the ELOVL gene family, responsible for the rate-limiting condensation step in fatty acid elongation, shows evolutionary divergence. researchgate.net ELOVL2 and ELOVL5 are primarily involved in elongating PUFAs, while other ELOVLs act on saturated and monounsaturated fatty acids. researchgate.net The capacity for VLCPUFA biosynthesis in different species is thus a direct reflection of their unique complement of FADS and ELOVL enzymes, shaped by evolutionary pressures such as diet and habitat (e.g., marine vs. freshwater). researchgate.net For example, the desert-adapted fruit fly, Drosophila mojavensis, evolved changes in a specific fatty acyl-CoA elongase to produce longer-chain hydrocarbons that enhance desiccation resistance. nih.gov

| Gene Family | Taxon | Key Evolutionary/Adaptive Feature |

|---|---|---|

| FADS (general) | Animals | Most animals lack Δ12 and ω3 desaturase activity, making LA and ALA essential dietary components. ual.es |

| FADS1 (Δ5) / FADS2 (Δ6) | Teleost Fish | Loss of the fads1 gene; possess a varied number of fads2 genes which can have multiple functions (e.g., Δ6 and Δ5 activity). d-nb.info |

| FADS2 (Δ6) | Mammals | Catalyzes the rate-limiting step in LC-PUFA synthesis. Can also exhibit Δ8 desaturase activity, providing an alternative pathway. nih.gov |

| ELOVL (general) | Invertebrates | Display a complex and diverse set of ELOVL genes, allowing for the synthesis of unusual PUFAs, including non-methylene-interrupted fatty acids. nih.govd-nb.info |

| ELOVL2 / ELOVL5 | Vertebrates | Specialized for the elongation of C20 and C22 PUFAs, critical for the synthesis of ARA, EPA, and DHA. nih.govresearchgate.net |

Interrelationships and Crosstalk between n-3 and n-6 VLCPUFA Metabolism

The metabolic pathways for n-3 and n-6 fatty acids are intrinsically linked because they compete for the same sets of FADS and ELOVL enzymes. nih.govgoldenvalleyflax.com This competition is a critical point of regulation and crosstalk, where the dietary balance of these two fatty acid families can significantly influence the metabolic output and the composition of tissue lipids. goldenvalleyflax.comnih.gov

The initial and rate-limiting step, the Δ6 desaturation of LA (n-6) and ALA (n-3), is a primary site of this competition. goldenvalleyflax.com An excess of dietary LA can inhibit the desaturation of ALA, thereby reducing the endogenous synthesis of the downstream n-3 VLCPUFAs, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). themedicalbiochemistrypage.org Similarly, the Δ5 desaturase and various elongase enzymes also act on substrates from both families, creating further points of interaction. nih.govnih.gov

This metabolic interplay has profound physiological consequences, as the downstream products of each pathway often have opposing biological effects. nih.gov For example, eicosanoids derived from the n-6 fatty acid arachidonic acid (AA) are generally pro-inflammatory, whereas those derived from the n-3 fatty acid EPA have anti-inflammatory properties. nih.govnih.gov Therefore, the dietary n-6/n-3 ratio is a key determinant of the balance between these signaling molecules. nih.govresearchgate.net Dietary n-3 fatty acids can modify the fatty acid composition of cell phospholipids (B1166683), often increasing the levels of 22-carbon n-3 fatty acids in tissues like the heart and liver. nih.govcapes.gov.br

Unique Aspects of 9,12,15,18,21-Tetracosapentaenoic Acid Metabolism in Specific Species

While much of the focus in VLCPUFA research is on C20 and C22 fatty acids like EPA and DHA, C24 PUFAs such as 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3) and its hexa-unsaturated counterpart, tetracosahexaenoic acid (THA, 24:6n-3), exhibit unique metabolic profiles in certain species.

Rat Testes: Early research identified two 24-carbon polyenoic acids in rat testes: Δ9,12,15,18-tetracosatetraenoic acid (24:4n-6) and Δ6,9,12,15,18-tetracosapentaenoic acid (24:5n-6). researchgate.net Isotope tracer studies demonstrated that these C24 compounds are synthesized through the elongation of their C22 precursors, specifically docosatetraenoic acid (22:4n-6) and docosapentaenoic acid (22:5n-6), respectively. researchgate.net This indicates a specialized capacity for chain elongation beyond C22 in this specific tissue.

Marine Invertebrates (Ophiuroidea): The brittle star Ophiura sarsi has been found to contain a remarkably high level of THA (24:6n-3), accounting for 9.3% of its total fatty acids. researchgate.net The related compound, 6,9,12,15,18-tetracosapentaenoic acid (24:5n-6), was also detected. researchgate.net The presence of these C24 VLCPUFAs suggests an active biosynthetic pathway, likely involving the elongation of C22 precursors, similar to the pathway observed in rat testes. THA is considered an essential biosynthetic precursor to DHA in mammals. researchgate.net

Dinoflagellates: Certain photosynthetic dinoflagellates have been shown to produce the unusual fatty acid 3,6,9,12,15-octadecapentaenoic acid (18:5n-3). nih.gov Quantitative analysis suggests that these organisms may synthesize this compound via a two-carbon chain shortening (retroconversion) of eicosapentaenoic acid (20:5n-3), rather than by direct desaturation of an 18-carbon precursor. nih.gov While not a direct synthesis of 24:5n-3, this highlights the existence of alternative and unusual metabolic routes, including chain shortening, in the PUFA metabolism of lower organisms.

| Species/Tissue | Compound(s) Detected | Proposed Metabolic Route |

|---|---|---|

| Rat (Testes) | Δ6,9,12,15,18-Tetracosapentaenoic acid (24:5n-6) | 2-carbon elongation of Docosapentaenoic acid (22:5n-6). researchgate.net |

| Brittle Star (Ophiura sarsi) | 6,9,12,15,18,21-Tetracosahexaenoic acid (24:6n-3); 6,9,12,15,18-Tetracosapentaenoic acid (24:5n-6) | Likely involves elongation of C22 PUFA precursors (DHA and DPA n-6). researchgate.net |

| Photosynthetic Dinoflagellates | 3,6,9,12,15-Octadecapentaenoic acid (18:5n-3) | Potentially formed by 2-carbon chain shortening (retroconversion) of Eicosapentaenoic acid (20:5n-3). nih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Activities and Regulatory Mechanisms

While the enzyme elongase of very-long-chain fatty acids-4 (ELOVL4) is recognized as a key player in the synthesis of VLCPUFAs, the complete enzymatic landscape and its regulation are still being mapped out. nih.govresearchgate.net Future research aims to uncover new enzymes and the intricate mechanisms that control the production and degradation of these specialized lipids.

The biosynthesis of 9,12,15,18,21-Tetracosapentaenoic acid (TPA; 24:5 n-3) from its precursor, docosapentaenoic acid (DPA; 22:5 n-3), is known to be catalyzed by the enzyme ELOVL2. nih.gov However, the broader metabolic network involves a series of desaturation and elongation steps. nih.gov Understanding how these enzymes are coordinated is a key area of investigation. For instance, studies on other PUFAs have shown that cytochrome P450 (CYP) enzymes can metabolize them into various epoxide derivatives, suggesting that similar pathways may exist for VLCPUFAs, potentially leading to novel bioactive molecules. nih.gov

Recent findings indicate that VLCPUFAs can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial nuclear receptors that regulate gene expression related to lipid and glucose metabolism. nih.gov A study in mice showed that a diet enriched with VLCPUFAs, including TPA, altered the expression of PPAR target genes. nih.gov This suggests a feedback mechanism where the fatty acids themselves can regulate their own synthesis and the metabolic pathways they influence. Further research is needed to dissect these signaling cascades and identify other regulatory factors that govern VLCPUFA homeostasis.

Table 1: Key Enzymes in VLCPUFA Metabolism

| Enzyme | Function | Precursor/Substrate | Product | Reference |

|---|---|---|---|---|

| ELOVL2 | Elongation | Docosapentaenoic acid (DPA; 22:5 n-3) | 9,12,15,18,21-Tetracosapentaenoic acid (TPA; 24:5 n-3) | nih.gov |

| ELOVL4 | Elongation | Fatty acids >C24 | Very-long-chain saturated and polyunsaturated fatty acids | nih.govresearchgate.net |

| Desaturases (e.g., Δ5, Δ6) | Introduction of double bonds | C18-C22 PUFAs | More highly unsaturated PUFAs | nih.govnih.gov |

Application of Systems Biology Approaches to VLCPUFA Metabolism

Given the complexity of lipid metabolism, systems biology approaches are becoming indispensable for understanding the synthesis, trafficking, and function of VLCPUFAs. These approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics (especially lipidomics), provide a holistic view of the metabolic network. nih.govresearchgate.net

Lipidomics, the large-scale study of lipids, has been particularly crucial. By analyzing the entire lipid profile of a cell or tissue, researchers can trace the flow of fatty acid intermediates through different lipid classes, such as the acyl-CoA pool, phosphatidylcholines (PC), and triacylglycerols (TAG). This has been instrumental in metabolic engineering efforts, helping to identify and overcome bottlenecks in the production of VLCPUFAs in transgenic organisms. nih.gov

Transcriptomics, often utilizing next-generation sequencing, allows for the comprehensive analysis of gene expression. In studies of VLCPUFAs, this has revealed how supplementation can alter the expression of hundreds of genes, particularly those involved in PPAR signaling pathways that regulate glucose and lipid metabolism. nih.gov Combining these 'omics' technologies allows for the construction of detailed metabolic models. For example, an iterative approach combining lipidomic analysis with the systematic testing of different transgene enzyme activities has successfully optimized the production of EPA and DHA in Arabidopsis thaliana, a model plant. nih.gov This same strategy holds immense promise for understanding and engineering the synthesis of even longer fatty acids like TPA.

Discovery of Undiscovered Biological Functions and Signaling Roles

VLCPUFAs are not merely structural components of cell membranes; they are increasingly recognized as important signaling molecules and precursors to other bioactive mediators. nih.govaocs.org While they are found in very low abundance, their roles are highly specialized and critical in tissues like the retina, brain, and testes. nih.govaocs.org A key future direction is to uncover the full spectrum of these functions.

Mutations in the ELOVL4 enzyme, which disrupt VLCPUFA synthesis, lead to severe diseases such as Stargardt-like macular dystrophy, highlighting their essential role in retinal function. nih.gov Recent research has identified "elovanoids," which are novel signaling molecules derived from VLCPUFAs that are neuroprotective and essential for retinal function. researchgate.net The discovery of these molecules opens up a new field of research into lipid signaling mediators derived from fatty acids longer than C22.

Furthermore, direct signaling roles for VLCPUFAs are emerging. A 2023 study demonstrated that both a fish oil enriched in VLCPUFAs and chemically synthesized TPA (C24:5) are potent agonists for PPARs. nih.gov This suggests that TPA itself, not just its metabolic derivatives, can directly influence gene expression, acting as a lipid sensor that modulates metabolic pathways. nih.gov The implications of this finding are significant, suggesting that TPA may play a direct role in regulating cardiometabolic health. nih.gov Unraveling these and other undiscovered signaling functions is a major frontier in lipid research.

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

A significant challenge in studying VLCPUFAs like 9,12,15,18,21-Tetracosapentaenoic acid is their very low abundance in most tissues, which makes detection and quantification difficult. nih.gov Therefore, the development of more sensitive and robust analytical techniques is crucial for advancing the field.

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a primary tool for fatty acid analysis. nih.govresearchgate.net This method typically requires the fatty acids to be chemically modified into more volatile forms, such as fatty acid methyl esters (FAMEs), prior to analysis. researchgate.netresearchgate.net While effective, GC-MS methods can lack the sensitivity required for the lowest-abundance species. nih.gov

More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative. nih.govnih.gov LC-MS/MS offers greater sensitivity and can often analyze a wider range of lipid molecules with simpler sample preparation. nih.gov To further boost sensitivity for low-abundance fatty acids, researchers have developed specialized derivatization techniques. For example, using a derivatizing agent like DAABD-AE can increase detection sensitivity by several orders of magnitude, allowing for the quantification of dozens of fatty acids, including very-long-chain species, from just a small plasma sample. nih.gov Other advanced strategies include direct infusion analysis and untargeted "ion mapping" to capture the full diversity of VLCPUFAs and the complex lipids that contain them. nih.gov

Table 2: Comparison of Analytical Techniques for VLCPUFA Analysis

| Technique | Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds (FAMEs) based on boiling point and fragments them for mass analysis. | Well-established, good for identifying individual fatty acids. | Requires derivatization, may lack sensitivity for very low-abundance species. | nih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase and uses two stages of mass analysis for high specificity. | High sensitivity and specificity, simpler workflow, can analyze complex lipids. | Can be affected by matrix effects, may still require derivatization for highest sensitivity. | nih.govnih.gov |

Biotechnological Applications and Metabolic Engineering Potential (e.g., in Transgenic Plants for VLCPUFA Production)

The primary dietary sources of omega-3 VLCPUFAs are marine fish, but these sources are under pressure from overfishing and concerns about marine pollutants. nih.govresearchgate.net This has driven significant research into creating a sustainable, land-based source of these valuable fatty acids through biotechnology and metabolic engineering, primarily in oilseed crops. nih.govoup.com

Higher plants produce precursor fatty acids like linoleic acid and α-linolenic acid but lack the necessary enzymes (desaturases and elongases) to convert them into long-chain omega-3s like EPA, DHA, and TPA. nih.govnih.gov The "reverse-engineering" approach involves introducing a set of genes from other organisms (like microalgae or mosses) that encode these enzymes into a plant's genome. researchgate.netnih.gov This reconstitutes the biosynthetic pathway, enabling the plant to produce and store these novel fatty acids in its seed oil. nih.govoup.com

Significant progress has been made in producing EPA and DHA in plants like Arabidopsis thaliana and Camelina sativa. nih.govoup.com These efforts have required the co-expression of multiple genes, including specific desaturases and elongases, and have highlighted the importance of ensuring the efficient transfer of the newly synthesized fatty acids into storage triacylglycerols (TAGs). nih.govnih.gov Building on this success, the next logical step is to extend these pathways to produce even longer fatty acids, such as 9,12,15,18,21-Tetracosapentaenoic acid. This would involve introducing or optimizing the activity of elongases like ELOVL2. The ability to produce these specialized fatty acids in crops could provide a sustainable supply for nutritional supplements and functional foods, potentially offering the health benefits associated with VLCPUFAs without relying on marine sources. nih.govmdpi.com

Q & A

Q. What is the structural characterization of 9,12,15,18,21-tetracosapentaenoic acid, and how is it distinguished from other omega-3 PUFAs?

Methodological Answer: The compound is a 24-carbon omega-3 very long-chain polyunsaturated fatty acid (VLC-PUFA) with five cis double bonds at positions 9, 12, 15, 18, and 21. Its structure can be confirmed using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), with retention indices and fragmentation patterns compared to authenticated standards. Key identifiers include CAS 68378-48-3 and molecular formula C₂₄H₃₈O₂ . Differentiation from similar PUFAs (e.g., tetracosahexaenoic acid, 24:6n-3) requires high-resolution lipidomics platforms to resolve subtle differences in double-bond positions .

Q. What is the role of 24:5n-3 in the biosynthesis of docosahexaenoic acid (DHA)?

Methodological Answer: 24:5n-3 is a critical intermediate in the Sprecher pathway, where it undergoes Δ6-desaturation to form 24:6n-3 (tetracosahexaenoic acid), followed by peroxisomal β-oxidation to yield DHA (22:6n-3). Researchers can trace this pathway using radiolabeled 24:5n-3 (e.g., [³H]- or [¹⁴C]-isotopes) in liver or brain microsomal assays, monitoring product formation via thin-layer chromatography (TLC) or liquid scintillation counting .

Q. How is 24:5n-3 detected and quantified in biological tissues?

Methodological Answer: Accurate quantification requires optimized lipid extraction (e.g., Folch method) followed by saponification at 95°C for 2–10 minutes to release esterified fatty acids. Methylation with boron trifluoride-methanol generates fatty acid methyl esters (FAMEs), analyzed via GC with flame ionization detection (GC-FID) or tandem mass spectrometry (GC-MS/MS). Sensitivity is critical due to low endogenous levels (e.g., <0.1% of total lipids in murine brain and spleen) .

Advanced Research Questions

Q. What experimental challenges arise when studying the metabolic flux of 24:5n-3 in aging models?

Methodological Answer: Age-related declines in 24:5n-3 levels (e.g., in mouse brain and spleen) complicate kinetic studies. Stable isotope tracing (e.g., ¹³C-ALA) combined with compartmental modeling can elucidate turnover rates. Tissue-specific peroxisomal β-oxidation efficiency must be quantified via enzyme activity assays (e.g., acyl-CoA oxidase) and compared across age cohorts .

Q. How do methodological variations in lipid extraction impact the recovery of 24:5n-3 from erythrocyte membranes?

Methodological Answer: Prolonged saponification (>10 minutes) degrades VLC-PUFAs. An optimized protocol involves 2-minute saponification at 95°C, followed by acid-catalyzed methylation. Recovery rates for 24:5n-3 improve by ~43% compared to traditional methods, as validated in porcine erythrocyte studies using internal standards (e.g., 23:0 methyl ester) .

Q. How can conflicting data on the Sprecher pathway vs. traditional DHA synthesis pathways be reconciled?

Methodological Answer: Discrepancies arise from species-specific enzyme expression (e.g., Δ4-desaturase in fish vs. Δ6-desaturase in mammals). Knockout models (e.g., Elovl2⁻/⁻ mice) can clarify pathway dominance. Dual-isotope labeling (e.g., ¹⁴C-24:5n-3 and ³H-EPA) in hepatocyte cultures enables simultaneous tracking of elongation, desaturation, and β-oxidation .

Q. What strategies mitigate instability of 24:5n-3 during experimental handling?

Methodological Answer: Storage at -20°C in inert solvents (e.g., methyl acetate or ethanol purged with argon) prevents oxidation. For cell culture studies, complexation with fatty acid-free albumin (1:5 molar ratio) enhances solubility and bioavailability. Purity should be verified via HPLC-UV (λ = 205 nm) before use .

Q. How does tissue-specific expression of Δ6-desaturase regulate 24:5n-3 conversion to 24:6n-3?

Methodological Answer: Δ6-desaturase activity varies by tissue (e.g., liver > brain). Quantitative PCR (qPCR) for FADS2 mRNA and enzyme activity assays (measuring 24:6n-3 production from 24:5n-3) in microsomal fractions are critical. Tissue-specific knockout models (e.g., Fads2 liver-specific mice) can validate regulatory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.